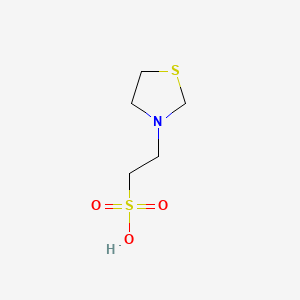
3-Thiazolidineethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiazolidineethanesulfonic acid is a heterocyclic organic compound featuring a five-membered ring structure containing sulfur and nitrogen atoms. This compound is known for its diverse biological and chemical properties, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiazolidineethanesulfonic acid typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. This one-pot multicomponent reaction is often carried out in the presence of catalysts such as boron trifluoride and p-toluenesulfonic acid . The reaction conditions are optimized to improve yield, purity, and selectivity.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Thiazolidineethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen or sulfur atoms participate in the reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various thiazolidine derivatives, sulfonic acids, and substituted thiazolidines .
Scientific Research Applications
3-Thiazolidineethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Thiazolidineethanesulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in various biological processes.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell proliferation
Comparison with Similar Compounds
Thiazolidine: A five-membered ring compound with similar structural features.
Thiazole: Another heterocyclic compound containing sulfur and nitrogen atoms.
Comparison: 3-Thiazolidineethanesulfonic acid is unique due to its sulfonic acid group, which enhances its solubility and reactivity compared to other thiazolidine and thiazole derivatives. This uniqueness contributes to its diverse applications and biological activities .
Properties
CAS No. |
5718-90-1 |
|---|---|
Molecular Formula |
C5H11NO3S2 |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
2-(1,3-thiazolidin-3-yl)ethanesulfonic acid |
InChI |
InChI=1S/C5H11NO3S2/c7-11(8,9)4-2-6-1-3-10-5-6/h1-5H2,(H,7,8,9) |
InChI Key |
BEBVCXRNDYZFHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


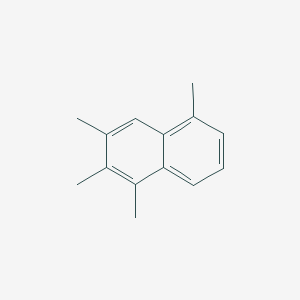
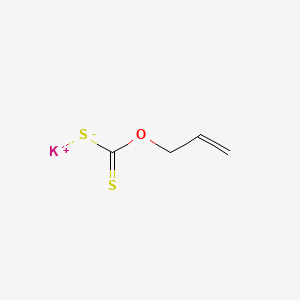
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)

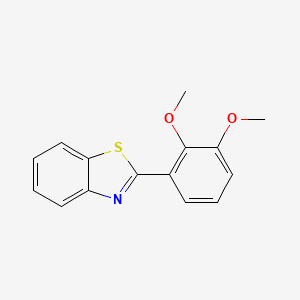

![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)


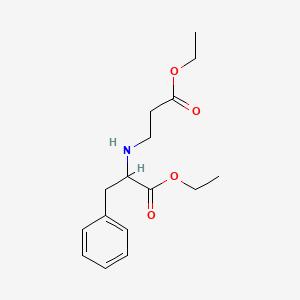
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
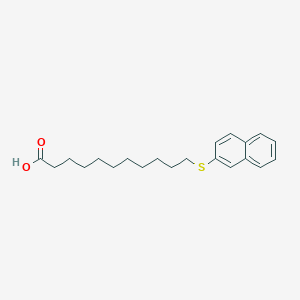
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)
![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)
